Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea oxalate is a co-crystal composed of urea and oxalic acid, held together by an extensive network of hydrogen bonds. In the realm of coordination chemistry, it is not typically used as a single, intact ligand. Instead, its components—the oxalate anion and the urea molecule—offer a unique combination of functionalities that make it a valuable precursor and structural modulator in the synthesis of coordination complexes, polymers, and functional materials.
The oxalate dianion (C₂O₄²⁻) is a well-established and versatile ligand that can bind to metal ions in various coordination modes. Concurrently, the urea molecule, rich in hydrogen bond donors and acceptors, can act as a secondary ligand or, more commonly, as a powerful structure-directing agent, influencing the final architecture of the crystalline material through non-covalent interactions. This dual nature allows for the rational design of novel materials with tailored properties for applications in catalysis, materials science, and green chemistry.
Section 1: Application Notes
The Dual Functionality of Urea and Oxalate
The utility of urea oxalate in coordination chemistry stems from the distinct yet complementary roles of its constituent parts:
-
Oxalate as a Primary Ligand: The oxalate anion is a classic bidentate chelating ligand, forming stable five-membered rings with metal centers (M-O-C-C-O).[1][2] Its versatility is remarkable, as it can adopt at least 17 different coordination modes, acting as a mono-, bi-, tri-, or tetradentate ligand, and frequently serving as a bridge between two or more metal centers.[3][4] This bridging capability is fundamental to the formation of one-, two-, and three-dimensional coordination polymers, including metal-organic frameworks (MOFs). The nature of the magnetic exchange between metal ions (either ferromagnetic or antiferromagnetic) can be mediated by the specific coordination mode of the oxalate bridge.[3][4]
-
Urea as a Structure-Directing Agent: While urea can coordinate directly to metal centers, its more significant role in this context is in supramolecular chemistry.[5] The urea moiety contains polarized N-H bonds that are excellent hydrogen bond donors and a carbonyl oxygen that is a hydrogen bond acceptor.[6][7] In mixed-ligand systems or during the crystallization of coordination polymers, urea molecules can form robust hydrogen bonds with other ligands (like aqua ligands) or with the oxalate backbone itself. This directs the self-assembly process, influencing the crystal packing and the overall dimensionality and topology of the resulting framework.[5][8]
Key Applications
-
Synthesis of Coordination Polymers and MOFs: The combination of oxalate's bridging capacity and urea's hydrogen-bonding ability allows for the construction of complex, ordered supramolecular architectures.[8] Urea-functionalized linkers are increasingly used to impart specific recognition capabilities into MOFs, for example, in the selective sensing of anions.[9]
-
Precursors for Mixed-Metal Oxides: Metal oxalate complexes, which can be synthesized using urea oxalate components, serve as excellent single-source precursors for the synthesis of finely divided mixed-metal oxides.[10] Thermal decomposition of a homogeneous crystalline precursor containing metals mixed on an atomic scale leads to the formation of high-purity oxide materials like spinels and ferrites at relatively low temperatures.[10][11]
-
Green Chemistry and Catalysis: Urea and oxalate are key components in the formation of Deep Eutectic Solvents (DESs).[8] These mixtures can have significantly lower melting points than their individual components and are explored as environmentally benign alternative solvents for synthesis, including transition metal-catalyzed reactions like Suzuki couplings and hydrogenations.[8] Furthermore, coordination complexes incorporating oxalate ligands are used in catalysis, where the ligand can modify the electronic properties of the metal center to enhance catalytic activity.[8][12]
-
Relevance to Drug Development:
-
The urea functional group is a cornerstone in modern medicinal chemistry. Its capacity to form multiple, stable hydrogen bonds with biological targets like enzymes and receptors is exploited to enhance drug potency and selectivity.[6] Many clinically approved drugs across various therapeutic areas, including anticancer and anti-HIV agents, contain a urea moiety.[6]
-
The oxalate ligand is found in successful pharmaceutical agents. For instance, the anticancer drug Oxaliplatin, a platinum-based therapeutic, uses an oxalate ligand to improve water solubility and reduce the nephrotoxicity associated with older drugs in its class.[1]
Section 2: Quantitative Data
Quantitative data for urea oxalate and related coordination complexes are crucial for experimental design and characterization.
Table 1: Physicochemical Properties of Urea Oxalate
| Property |
Value |
Reference(s) |
| CAS Number |
513-80-4 |
[8] |
| Molecular Formula |
C₃H₆N₂O₅ |
[13] |
| Molecular Weight |
150.09 g/mol |
[8][13] |
| Appearance |
White crystalline solid |
|
| Thermal Stability |
Stable up to approx. 180°C |
[8] |
| Storage Condition | 2-8°C |[14] |
Table 2: Stability Constants (log β) for Selected M(II)-Oxalate Complexes
| Metal Ion |
log β₁ ([M(ox)]) |
log β₂ ([M(ox)₂]²⁻) |
log β₃ ([M(ox)₃]⁴⁻) |
Reference(s) |
| Manganese (Mn²⁺) |
2.65 |
4.35 |
5.37 |
[15] |
| Iron (Fe²⁺) |
4.5 |
6.5 |
- |
General Data |
| Cobalt (Co²⁺) |
4.7 |
7.6 |
- |
General Data |
| Nickel (Ni²⁺) |
5.3 |
8.0 |
- |
General Data |
| Copper (Cu²⁺) |
6.2 |
10.3 |
- |
General Data |
| Zinc (Zn²⁺) | 4.9 | 7.7 | - | General Data |
Table 3: Properties of Representative Transition Metal Oxalate Complexes
| Complex Formula |
Common Name |
Metal Ion |
Geometry |
Key Features |
Reference(s) |
| K₃[Fe(C₂O₄)₃]·3H₂O |
Potassium Ferrioxalate |
Fe³⁺ |
Octahedral |
Chiral complex, used in actinometry |
[1][12] |
| K₂[Cu(C₂O₄)₂]·2H₂O |
Potassium Cupric Oxalate |
Cu²⁺ |
Distorted Octahedral |
Anionic complex with aqua ligands |
[12][16] |
| Co(C₂O₄)·2H₂O | Cobalt(II) Oxalate Dihydrate | Co²⁺ | Polymeric Chain | Oxalate acts as a bridging ligand |[12] |
Section 3: Experimental Protocols
Protocol 1: Synthesis of Urea Oxalate Co-Crystals
This protocol describes the synthesis of urea oxalate crystals via the slow evaporation method, suitable for producing high-quality single crystals for structural analysis.
Materials:
-
Urea (CH₄N₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Beakers, magnetic stirrer, and hot plate
-
Crystallization dish
Procedure:
-
Prepare a saturated aqueous solution of oxalic acid by dissolving oxalic acid dihydrate in deionized water with gentle heating and stirring until no more solid dissolves.
-
Prepare a saturated aqueous solution of urea in a separate beaker in the same manner.
-
Combine the two solutions in a 1:1 or 2:1 molar ratio of urea to oxalic acid. A 2:1 ratio is commonly cited.
-
Stir the mixed solution for 15-20 minutes at room temperature.
-
Pour the resulting solution into a clean crystallization dish.
-
Cover the dish with perforated paraffin film to allow for slow evaporation of the solvent.
-
Place the dish in a vibration-free location at a constant temperature (e.g., room temperature).
-
Crystals will form over several days as the solvent evaporates and the solution becomes supersaturated.
-
Once crystals of a suitable size have formed, they can be harvested from the mother liquor, washed sparingly with ice-cold deionized water, and dried on filter paper.
Protocol 2: Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)
This protocol outlines the synthesis of a classic iron(III) oxalate coordination complex.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Deionized water
-
Beakers, graduated cylinders, magnetic stirrer, and hot plate
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
Ethanol
Procedure:
-
Solution A: Dissolve ~5.0 g of ferric chloride hexahydrate in 20 mL of deionized water in a 100 mL beaker.[12]
-
Solution B: In a separate 250 mL beaker, dissolve ~12.0 g of potassium oxalate monohydrate in 50 mL of deionized water. Heating gently (~60°C) may be required to fully dissolve the salt.[12][17]
-
Reaction: Slowly add Solution A to Solution B while continuously stirring Solution B. A rapid color change and the formation of a green precipitate should be observed.
-
Crystallization: Heat the resulting mixture to a gentle boil for 5 minutes, then cool the beaker to room temperature. Finally, place the beaker in an ice bath for 20-30 minutes to maximize crystal formation.[12] Adding a small amount of ethanol can sometimes promote further precipitation if needed.[12]
-
Isolation: Collect the bright green crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with two small portions of ice-cold deionized water, followed by two small portions of ethanol to aid in drying.
-
Drying: Continue to pull air through the funnel for several minutes to partially dry the product. Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely.
-
Analysis: Calculate the percent yield based on the limiting reactant (ferric chloride). The expected product is a green crystalline solid.
Protocol 3: Purity Analysis by Redox Titration
This protocol determines the oxalate content of the synthesized K₃[Fe(C₂O₄)₃]·3H₂O complex by titration with a standardized potassium permanganate (KMnO₄) solution.
Materials:
-
Synthesized K₃[Fe(C₂O₄)₃]·3H₂O complex
-
Standardized ~0.02 M KMnO₄ solution
-
~1 M Sulfuric acid (H₂SO₄)
-
Erlenmeyer flasks, burette, pipette
-
Hot plate
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.10-0.15 g of the dried iron oxalate complex into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of ~1 M H₂SO₄ to the flask. Gently swirl to dissolve the complex. The solution should become yellow-green.
-
Heating: Heat the solution to 70-80°C on a hot plate. Do not boil, as this can decompose the oxalic acid.
-
Titration: While the solution is hot, titrate with the standardized KMnO₄ solution. The purple permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺) by the oxalate.
-
Endpoint: The endpoint is reached when the first faint, persistent pink color appears in the solution, indicating a slight excess of unreacted MnO₄⁻. Record the volume of KMnO₄ solution used.
-
Calculation:
-
Calculate the moles of KMnO₄ used (Molarity × Volume).
-
Using the 2:5 stoichiometry from the balanced equation, calculate the moles of oxalate (C₂O₄²⁻) in the sample.
-
Calculate the mass of oxalate in the sample (moles × molar mass of C₂O₄²⁻).
-
Determine the experimental mass percent of oxalate in the synthesized complex ((mass of oxalate / mass of sample) × 100%).
-
Compare this value to the theoretical mass percent of oxalate in K₃[Fe(C₂O₄)₃]·3H₂O to assess the purity of the product.
Section 4: Visualizations
// Nodes
Urea [label="Urea\n(CH₄N₂O)", fillcolor="#FBBC05", fontcolor="#202124"];
Oxalate [label="Oxalate Anion\n(C₂O₄²⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Metal [label="Metal Ion\n(Mⁿ⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CP [label="Coordination Polymer / MOF", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges
Oxalate -> CP [label="Coordination Bonds\n(Primary Ligand, Bridging)", fontname="Arial", fontsize=10, color="#5F6368"];
Metal -> CP [label=" Forms Node", fontname="Arial", fontsize=10, color="#5F6368"];
Urea -> CP [label="Hydrogen Bonds\n(Structure-Directing Agent)", fontname="Arial", fontsize=10, color="#5F6368", style=dashed];
}
Caption: Logical relationship showing the distinct roles of oxalate (coordination) and urea (hydrogen bonding) in the formation of a coordination polymer.
// Nodes
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dissolve [label="1. Dissolve Reactants\nin Hot Water", fillcolor="#4285F4", fontcolor="#FFFFFF"];
mix [label="2. Mix Solutions\n(Precipitation Occurs)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cool [label="3. Cool in Ice Bath\n(Maximize Crystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
filter [label="4. Isolate by\nVacuum Filtration", fillcolor="#FBBC05", fontcolor="#202124"];
wash [label="5. Wash Crystals\n(H₂O & Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"];
dry [label="6. Air Dry Product", fillcolor="#FBBC05", fontcolor="#202124"];
product [label="Final Product:\nCoordination Complex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
titrate [label="7. Purity Analysis\n(Redox Titration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
start -> dissolve [color="#5F6368"];
dissolve -> mix [color="#5F6368"];
mix -> cool [color="#5F6368"];
cool -> filter [color="#5F6368"];
filter -> wash [color="#5F6368"];
wash -> dry [color="#5F6368"];
dry -> product [color="#5F6368"];
product -> titrate [label=" Analyze Sample", style=dashed, color="#5F6368", fontname="Arial", fontsize=10];
}
Caption: Experimental workflow for the synthesis and analysis of a transition metal oxalate complex.
// Central Metal Ion
M [label="Mⁿ⁺", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=16, fixedsize=true, width=0.6, height=0.6];
// Oxalate Ligand Nodes
O1 [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=0.3, height=0.3];
O2 [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=0.3, height=0.3];
O3 [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=0.3, height=0.3];
O4 [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=0.3, height=0.3];
C1 [label="C", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", fixedsize=true, width=0.3, height=0.3];
C2 [label="C", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", fixedsize=true, width=0.3, height=0.3];
// Invisible nodes for positioning
p1 [pos="0,0!", shape=point];
p2 [pos="1,0.5!", shape=point];
p3 [pos="1,-0.5!", shape=point];
p4 [pos="2,0.5!", shape=point];
p5 [pos="2,-0.5!", shape=point];
p6 [pos="3,0.5!", shape=point];
p7 [pos="3,-0.5!", shape=point];
// Positioning nodes
M [pos="0,0!"];
O1 [pos="1,0.5!"];
O2 [pos="1,-0.5!"];
C1 [pos="1.8,0.5!"];
C2 [pos="1.8,-0.5!"];
O3 [pos="2.6,0.5!"];
O4 [pos="2.6,-0.5!"];
// Edges
M -> O1 [label="Coordination\nBond", fontname="Arial", fontsize=10, color="#202124", len=1.2];
M -> O2 [color="#202124", len=1.2];
O1 -> C1 [color="#202124"];
O2 -> C2 [color="#202124"];
C1 -> C2 [color="#202124"];
C1 -> O3 [style=double, color="#202124"];
C2 -> O4 [style=double, color="#202124"];
}
Caption: Bidentate chelation of an oxalate ligand to a central metal ion, forming a stable five-membered ring.
References